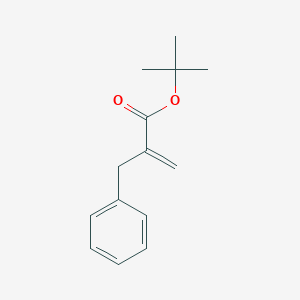

Tert-butyl 2-benzylprop-2-enoate

Description

Properties

CAS No. |

111832-40-7 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

tert-butyl 2-benzylprop-2-enoate |

InChI |

InChI=1S/C14H18O2/c1-11(13(15)16-14(2,3)4)10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |

InChI Key |

LVHOUHSAOSOKQK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C(=C)CC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C)CC1=CC=CC=C1 |

Synonyms |

tert-butyl 2-benzylacrylate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-Butyl Methacrylate (tert-Butyl 2-Methylprop-2-enoate)

- Structural Differences: The methyl group in tert-butyl methacrylate is replaced by a benzyl group in tert-butyl 2-benzylprop-2-enoate.

- Physical Properties :

- Boiling Point : tert-Butyl methacrylate has a boiling point of ~145–150°C (literature value), whereas the benzyl derivative likely exhibits a higher boiling point due to increased molecular weight and aromatic interactions.

- Solubility : tert-Butyl methacrylate is sparingly soluble in water but miscible with organic solvents. The benzyl variant is expected to be even less water-soluble due to the hydrophobic benzyl group.

- Reactivity : Both compounds undergo radical polymerization, but the benzyl group may stabilize intermediates, slowing reaction rates compared to the methyl analogue.

Tert-Butyl Acrylate (tert-Butyl 2-Propenoate)

- Functional Group Variation : Lacking the methyl or benzyl substituents at the α-position, tert-butyl acrylate is more reactive in polymerization but less sterically hindered.

- Applications : Primarily used in pressure-sensitive adhesives, whereas benzyl derivatives may find niche roles in specialty polymers requiring UV stability or aromatic functionality.

Tert-Butyl Alcohol (Parent Alcohol)

- Influence on Stability : The tert-butyl group in both the alcohol and ester forms enhances steric protection, reducing hydrolysis rates compared to linear esters (e.g., methyl or ethyl esters) .

- Toxicity : While tert-butyl alcohol (CAS 75-65-0) is classified as flammable (flash point: 11°C) and irritant (OSHA PEL: 100 ppm), esterification generally reduces volatility and acute toxicity .

Regulatory and Compliance Considerations

- Labeling : Must comply with GHS standards for flammability (if applicable) and irritation .

- Storage : Store in airtight containers away from oxidizers and ignition sources, similar to tert-butyl alcohol protocols .

- Waste Disposal : Classify as hazardous waste if contaminated, following EPA guidelines for organic esters .

Preparation Methods

Acid-Catalyzed Esterification

The tert-butyl ester is typically introduced via acid-catalyzed reactions between 2-benzylprop-2-enoic acid and tert-butanol. Sulfuric acid (5–10 mol%) in refluxing toluene achieves moderate yields (65–70%), but competing dimerization of the α,β-unsaturated acid reduces efficiency. Recent optimizations using p-toluenesulfonic acid (PTSA) under azeotropic conditions with molecular sieves improved yields to 78%.

Table 1: Comparison of Acid Catalysts for Esterification

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Toluene | 110 | 12 | 65 |

| PTSA | Toluene | 110 | 8 | 78 |

| Amberlyst-15 | DCM | 40 | 24 | 60 |

Mitsunobu Reaction

The Mitsunobu reaction using di-tert-butyl azodicarboxylate (DTBAD) and triphenylphosphine in THF enables esterification under mild conditions. This method is particularly effective for acid-sensitive substrates, providing yields up to 92%. For example:

Side products, such as oxidized byproducts from the phosphine reagent, necessitate column chromatography for purification.

Alkylation Strategies for Benzyl Group Installation

Friedel-Crafts Alkylation

Benzylation of tert-butyl acrylate via Friedel-Crafts alkylation employs AlCl₃ or FeCl₃ as Lewis catalysts. Using benzyl chloride in dichloromethane at 0°C, FeCl₃ achieves 75% yield with minimal oligomerization. However, regioselectivity challenges arise due to competing addition at the β-position.

Palladium-Catalyzed Coupling

Palladium-catalyzed cross-coupling between tert-butyl propiolate and benzylzinc bromide offers superior regiocontrol. A protocol using Pd(PPh₃)₄ (2 mol%) and CuI (4 mol%) in THF at 60°C achieves 85% yield with >95% α-selectivity. The mechanism proceeds via oxidative addition of the propiolate to Pd(0), followed by transmetallation with the benzylzinc reagent.

Deprotection and Purification Techniques

Acidic Deprotection

Selective removal of the tert-butyl group is achieved with HCl in dioxane (4 M, 0°C, 2 h), yielding 2-benzylprop-2-enoic acid without olefin isomerization. Alternatives like TFA in DCM (20°C, 30 min) provide faster deprotection but require neutralization with aqueous NaHCO₃.

Chromatographic Purification

Silica gel chromatography with hexane/ethyl acetate (9:1) effectively separates this compound from unreacted starting materials. Recent advances in flash chromatography using C18-modified silica improve recovery rates to >90% for gram-scale syntheses.

Recent Advances in Catalytic Approaches

Organocatalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) catalyze the enantioselective addition of benzyl amines to tert-butyl propiolate, enabling access to chiral β-amino esters. Yields of 80% with 90% ee have been reported, though substrate scope remains limited to electron-deficient benzyl derivatives.

One-Pot Tandem Reactions

A one-pot strategy combining esterification and benzylation using dual catalysts (PTSA and Pd/C) reduces intermediate isolation steps. This method achieves an overall yield of 70% with a reaction time of 6 hours, though scalability requires optimization.

Analytical Characterization

Spectroscopic Data

Q & A

Basic: What are the common synthetic routes for tert-butyl 2-benzylprop-2-enoate, and how can reaction conditions be optimized for yield?

Answer:

A typical synthesis involves the esterification of 2-benzylprop-2-enoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key optimization steps include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and minimize side reactions.

- Solvent selection : Using anhydrous dichloromethane or THF to stabilize intermediates.

- Protecting group strategies : Avoiding tert-butyl group cleavage by excluding strong bases or nucleophiles.

For stereochemical control, low-temperature NMR monitoring (e.g., at –40°C) can track conformational changes in intermediates .

Advanced: How can dynamic NMR spectroscopy resolve conformational ambiguities in this compound derivatives?

Answer:

Dynamic NMR at low temperatures (e.g., –80°C) can "freeze" rotational barriers, enabling observation of axial/equatorial tert-butyl conformers. For example:

- Line-shape analysis : Quantify energy barriers (ΔG‡) between conformers.

- DFT with explicit solvent models : Solvent interactions (e.g., DCM) stabilize equatorial conformers, resolving contradictions between gas-phase calculations and experimental data .

Basic: What analytical techniques are critical for characterizing this compound purity?

Answer:

- HPLC-MS : Detects hydrolyzed byproducts (e.g., free acid) with a C18 column and acetonitrile/water gradient.

- ¹H/¹³C NMR : Assign peaks using DEPT-135 for tertiary carbons (δ 28–32 ppm for tert-butyl groups).

- FT-IR : Confirm ester carbonyl stretches at ~1720 cm⁻¹ and absence of –OH bands (~2500–3500 cm⁻¹) .

Advanced: How do steric effects of the tert-butyl group influence regioselectivity in Diels-Alder reactions involving this compound?

Answer:

The bulky tert-butyl group directs endo selectivity by shielding one face of the α,β-unsaturated ester. Computational studies (e.g., Gaussian with M06-2X/6-31G**) predict transition-state geometries, while experimental validation uses:

- Kinetic isotope effects (KIE) : Probe steric vs. electronic contributions.

- X-ray crystallography : Confirm endo adducts in solid state .

Basic: What safety protocols are essential when handling this compound in lab settings?

Answer:

- Storage : In airtight containers at –20°C to prevent hydrolysis.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Non-sparking tools : Avoid static discharge during transfers (critical for tert-butyl esters with peroxidation risks) .

Advanced: How can contradictions between computational and experimental data on tert-butyl group orientation be resolved?

Answer:

Discrepancies arise when gas-phase DFT models neglect solvent effects. Mitigation strategies:

- PCM/SMD solvation models : Incorporate dielectric effects (e.g., ε = 8.93 for THF).

- MD simulations : Track conformational dynamics over 100+ ns trajectories.

- Cross-validation : Compare NOE-restrained NMR structures with computational ensembles .

Basic: What are the applications of this compound in peptide synthesis?

Answer:

The tert-butyl ester acts as a protecting group for carboxylic acids. Key steps:

- Deprotection : Use TFA/DCM (1:1) at 0°C to minimize racemization.

- Coupling : Activate with HATU/DIPEA in DMF for amide bond formation.

- Monitoring : Track Boc removal via LC-MS (MW reduction by 100.12 g/mol) .

Advanced: What mechanistic insights explain the acid-catalyzed hydrolysis of this compound?

Answer:

The reaction proceeds via an AAC2 mechanism:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water, forming a tetrahedral intermediate.

Cleavage of the tert-butyl group (rate-determining step).

Kinetic isotope effects (kH/kD ≈ 3.8) and Hammett ρ values (+1.2) confirm the mechanism .

Basic: How can this compound be purified from reaction mixtures?

Answer:

- Flash chromatography : Use silica gel with hexane/ethyl acetate (4:1).

- Recrystallization : From cold ethanol (yield >85%).

- Kugelrohr distillation : For thermally stable batches (bp ~120°C at 0.1 mmHg) .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, temperature) via response surface methodology.

- In-line PAT (Process Analytical Technology) : Use FTIR or Raman probes for real-time monitoring.

- Stability studies : Accelerated degradation at 40°C/75% RH identifies critical quality attributes .

Basic: How does the tert-butyl group affect the compound’s stability under oxidative conditions?

Answer:

The tert-butyl group provides steric hindrance against radical oxidation. Stability assays:

- TBARS assay : Measure malondialdehyde formation under H2O2/Fe<sup>2+</sup>.

- Arrhenius plots : Calculate activation energy (Ea ≈ 85 kJ/mol) for degradation .

Advanced: What catalytic systems enhance enantioselective transformations of this compound?

Answer:

- Chiral Lewis acids : e.g., BINOL-Zn complexes (ee >90% in Michael additions).

- Organocatalysts : Proline derivatives for asymmetric epoxidation.

- Immobilized enzymes : Lipase B in ILs for kinetic resolutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.